molecular formula C24H26N6OS2 B12370352 Antifungal agent 93

Antifungal agent 93

Cat. No.: B12370352
M. Wt: 478.6 g/mol
InChI Key: WJEKXXZBSHRRFK-UHFFFAOYSA-N
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Description

Antifungal Agent 93 is a potent compound used to combat fungal infections. It is known for its efficacy in treating a variety of fungal diseases, particularly those caused by resistant strains. This compound has gained attention due to its unique mechanism of action and broad-spectrum activity against different fungal pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 93 involves multiple steps, starting with the preparation of the core structure. Common synthetic routes include:

    Step 1: Formation of the core structure through a condensation reaction.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Final modifications to enhance antifungal activity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes:

    Raw Material Preparation: High-purity reagents are prepared.

    Reaction Control: Precise control of temperature, pressure, and pH to ensure optimal yield.

    Purification: The final product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Antifungal Agent 93 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to more reactive forms.

    Reduction: Reduction of specific moieties to enhance stability.

    Substitution: Introduction of various substituents to modify activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products: The major products formed from these reactions include derivatives with enhanced antifungal properties and improved pharmacokinetic profiles.

Scientific Research Applications

Antifungal Agent 93 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study antifungal mechanisms and develop new derivatives.

    Biology: Investigated for its effects on fungal cell biology and resistance mechanisms.

    Medicine: Applied in the development of new antifungal therapies, particularly for resistant infections.

    Industry: Utilized in the formulation of antifungal coatings and materials.

Mechanism of Action

Antifungal Agent 93 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell death. This mechanism is unique as it specifically targets fungal cells without affecting human cells, reducing the risk of side effects.

Comparison with Similar Compounds

    Amphotericin B: Also targets ergosterol but has higher toxicity.

    Azoles: Inhibit ergosterol synthesis but can lead to resistance.

    Echinocandins: Inhibit cell wall synthesis but are less effective against certain fungi.

Uniqueness: Antifungal Agent 93 stands out due to its specific targeting of ergosterol and lower toxicity compared to Amphotericin B. Its broad-spectrum activity and reduced risk of resistance make it a valuable addition to the antifungal arsenal.

Properties

Molecular Formula

C24H26N6OS2

Molecular Weight

478.6 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H26N6OS2/c1-2-28-12-14-29(15-13-28)20-10-8-19(9-11-20)25-22(31)17-33-24-27-26-23-30(24)21(16-32-23)18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3,(H,25,31)

InChI Key

WJEKXXZBSHRRFK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5

Origin of Product

United States

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